2,4,6-Triaminopyrimidine

Catalog No.
S581745
CAS No.
1004-38-2
M.F
C₄H₇N₅
M. Wt
125.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Triaminopyrimidine

CAS Number

1004-38-2

Product Name

2,4,6-Triaminopyrimidine

IUPAC Name

pyrimidine-2,4,6-triamine

Molecular Formula

C₄H₇N₅

Molecular Weight

125.13 g/mol

InChI

InChI=1S/C4H7N5/c5-2-1-3(6)9-4(7)8-2/h1H,(H6,5,6,7,8,9)

InChI Key

JTTIOYHBNXDJOD-UHFFFAOYSA-N

SMILES

C1=C(N=C(N=C1N)N)N

Synonyms

2,4,6-Pyrimidinetriamine; NSC 26493

Canonical SMILES

C1=C(N=C(N=C1N)N)N

Potential as an Antiviral Agent:

2,4,6-Triaminopyrimidine has been investigated for its potential as an antiviral agent, particularly against HIV and other viruses. The presence of three amine groups in the molecule allows it to interact with viral nucleic acids, potentially inhibiting viral replication. Studies have shown that 2,4,6-triaminopyrimidine derivatives can exhibit antiviral activity against various viruses, including HIV-1, HIV-2, and hepatitis B virus (HBV) []. However, further research is needed to determine the efficacy and safety of these compounds for clinical use. []

Applications in Medicinal Chemistry:

2,4,6-Triaminopyrimidine serves as a valuable building block for the synthesis of diverse heterocyclic compounds with potential therapeutic applications. Its versatile structure allows for the introduction of various functional groups, leading to a library of potential drug candidates. Research has explored the use of 2,4,6-triaminopyrimidine derivatives in the development of drugs targeting various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions [, ].

Role in Material Science:

2,4,6-Triaminopyrimidine has been explored for its potential applications in material science, particularly in the development of functional materials. Its ability to form hydrogen bonds and coordinate with metal ions makes it suitable for the design of supramolecular structures and coordination polymers. These materials can potentially be utilized in various applications, such as sensors, catalysts, and drug delivery systems [].

2,4,6-Triaminopyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring substituted with three amino groups at the 2, 4, and 6 positions. Its molecular formula is C4_{4}H8_{8}N6_{6}, and it has a molar mass of approximately 156.2 g/mol. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural features and reactivity.

Currently, there is no documented information on the specific mechanism of action of TAM in biological systems.

Future Research Directions

TAM's potential applications are being explored in various fields:

  • Pharmaceuticals: Due to its amine groups, TAM could be a scaffold for designing new drugs, potentially targeting specific biological processes [].
  • Functional materials: The aromatic ring and amine functionalities suggest TAM might be useful in developing new materials with specific properties [].
, particularly involving free radicals. Studies using pulse radiolysis have shown that it reacts with hydroxyl radicals, which can lead to the formation of different products depending on the reaction conditions. The kinetics and mechanisms of these reactions reveal its ability to act as both a reducing agent and a radical scavenger .

Additionally, 2,4,6-triaminopyrimidine can undergo oxidation reactions to form pyrimidine N-oxides. The oxidation of 5-nitroso derivatives has also been explored, demonstrating good yields for the resulting products . These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 2,4,6-triaminopyrimidine exhibits significant biological activity. It has been studied for its potential as an antitumor agent and as a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), which is crucial in various cellular processes including growth and metabolism . Furthermore, it shows promise in developing new therapeutic agents due to its ability to modulate biological pathways effectively.

Several synthesis methods for 2,4,6-triaminopyrimidine have been reported:

  • Cycloaddition Reactions: A highly regioselective method involves the cycloaddition of cyanamides with ynamides under triflic acid catalysis to yield 2,4,6-triaminopyrimidines .
  • Carbon Protonation: Derivatives can be synthesized through carbon protonation reactions, allowing for the introduction of various substituents at the C(5) position on the pyrimidine ring .

These methods contribute to the compound's accessibility for further research and application development.

2,4,6-Triaminopyrimidine finds applications in several fields:

  • Medicinal Chemistry: Its role as a potential drug candidate targeting specific enzymes makes it valuable in developing new pharmaceuticals.
  • Materials Science: The compound is used in copolymerization processes to create materials with tailored properties .
  • Biochemistry: Its structural similarity to nucleobases allows researchers to investigate its role in prebiotic chemistry and RNA synthesis .

Interaction studies have focused on how 2,4,6-triaminopyrimidine interacts with various biological molecules. For instance, its interactions with free radicals have been extensively studied to understand its antioxidant properties. The ability of this compound to stabilize or react with radical species suggests potential applications in protecting biological systems from oxidative damage .

Several compounds share structural similarities with 2,4,6-triaminopyrimidine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-AminopyrimidineContains one amino group at position 2Simpler structure; less biological activity
4-AminopyrimidineContains one amino group at position 4Different reactivity profile compared to triaminopyrimidine
5-AminopyrimidineContains one amino group at position 5Less explored in medicinal chemistry
Pyrimidine N-OxidesOxidized forms of pyrimidinesDifferent reactivity due to oxidation state

The uniqueness of 2,4,6-triaminopyrimidine lies in its tri-substituted amino groups that enhance its biological activity and chemical reactivity compared to other simpler pyrimidine derivatives. This structural feature allows it to participate in diverse

XLogP3

-0.8

Melting Point

250.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 128 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 83 of 128 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 45 of 128 companies with hazard statement code(s):;
H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1004-38-2

Wikipedia

2,4,6-triaminopyrimidine

General Manufacturing Information

2,4,6-Pyrimidinetriamine: ACTIVE

Dates

Last modified: 08-15-2023

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